4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Chlorophenyl Group: The piperazine ring is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-chlorophenyl group.
Introduction of 3,4-Dimethoxyphenyl Group: The final step involves the reaction of the intermediate product with 3,4-dimethoxybenzoyl chloride under similar conditions to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)piperazine: Lacks the 3,4-dimethoxyphenyl group.
N-(3,4-dimethoxyphenyl)piperazine: Lacks the 4-chlorophenyl group.
4-(4-bromophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is unique due to the presence of both the 4-chlorophenyl and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of substituents can result in unique interactions with molecular targets and distinct pharmacological effects.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-17-8-5-15(13-18(17)26-2)21-19(24)23-11-9-22(10-12-23)16-6-3-14(20)4-7-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYFRXZPKSTYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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